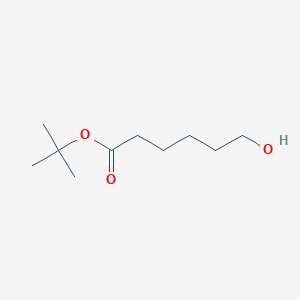

t-Butyl 6-hydroxyhexanoate

描述

Historical Perspectives in Chemical Research Pertaining to Hydroxyester Compounds

Hydroxyester compounds, characterized by the presence of both a hydroxyl (-OH) and an ester (-O(C=O)-) functional group, have long been a cornerstone of synthetic organic chemistry. Their history is intertwined with the development of polymers and the synthesis of complex natural products. Early interest in simple hydroxyesters, such as 2-hydroxyethyl methacrylate, was driven by their utility as monomers in polymerization, leading to the creation of materials like hydrogels. nih.gov The bifunctional nature of these molecules allows them to act as versatile building blocks, a characteristic that chemists have exploited for decades.

The field saw significant advancement with the exploration of β-hydroxy esters, which are crucial precursors for a wide array of high-value compounds. mdpi.com The development of methods to synthesize these compounds, including aldol (B89426) and Reformatsky reactions, marked a significant step forward in controlling stereochemistry and accessing complex molecular architectures. mdpi.com More recently, the focus has shifted towards sustainability and biocompatibility, fueling research into hydroxyesters derived from renewable resources and their application in creating biodegradable polymers, such as polyesters and polyhydroxyalkanoates (PHAs). researchgate.net The enzymatic synthesis and polymerization of compounds like ε-caprolactone to form poly-6-hydroxyhexanoate highlight the move towards greener chemical processes. researchgate.net This historical progression from simple monomers to complex, functional, and sustainable building blocks sets the stage for understanding the specific role of Tert-butyl 6-hydroxyhexanoate (B1236181).

Strategic Importance of Tert-butyl 6-hydroxyhexanoate in Contemporary Organic Synthesis Research

The strategic importance of Terthis compound in modern organic synthesis lies in its unique combination of functional groups and the specific nature of its ester moiety. myskinrecipes.com It is a bifunctional molecule, featuring a primary hydroxyl group at the 6-position and a carboxylic acid protected as a tert-butyl ester. medchemexpress.combroadpharm.comscbt.com This structure makes it a highly versatile linker and building block. medchemexpress.combroadpharm.comambeed.commedchemexpress.com

The primary hydroxyl group is readily available for further chemical transformation, such as oxidation, substitution, or derivatization into other reactive functional groups. medchemexpress.combroadpharm.commedchemexpress.com Simultaneously, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. The steric bulk of the tert-butyl group confers significant stability, preventing the ester from undergoing hydrolysis or other nucleophilic attacks under conditions where other esters (like methyl or ethyl esters) would react. vulcanchem.com This stability allows for selective reactions to be performed at the hydroxyl end of the molecule without affecting the ester. The tert-butyl group can then be selectively removed under specific acidic conditions when the carboxylic acid is needed for a subsequent reaction step. medchemexpress.combroadpharm.commedchemexpress.com This "protect-react-deprotect" strategy is fundamental in multi-step total synthesis, where precise control over reactivity is paramount. Its enhanced steric hindrance and the resulting balance of reactivity and stability make it a particularly suitable intermediate in complex synthetic pathways.

Overview of Key Research Areas Explored for Terthis compound

Research involving Terthis compound is concentrated in several key areas, primarily leveraging its utility as a synthetic intermediate and monomer.

Polymer Chemistry: A significant application of this compound is as an initiator in the ring-opening polymerization of lactones. molnova.com Specifically, it has been used to initiate the polymerization of ε-caprolactone and δ-valerolactone to prepare α-tert-butyloxycarbonyl-ω-hydroxy-heterobifunctional poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL), respectively. molnova.com The resulting polymers have a protected carboxylic acid at one end and a free hydroxyl group at the other, making them valuable macroinitiators or precursors for creating block copolymers and other advanced polymer architectures. The polymers derived from related hydroxyhexanoates are noted for their biodegradability and biocompatibility, making them suitable for biomedical applications.

Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile building block for constructing more complex molecules. myskinrecipes.com Its bifunctional nature is exploited in the synthesis of fine chemicals and pharmaceutical intermediates. While direct applications are being explored, its structural motifs are found in key intermediates for high-value pharmaceuticals. For instance, related structures like tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate are critical chiral precursors for the synthesis of cholesterol-lowering statin drugs such as atorvastatin (B1662188). patsnap.comnih.gov This highlights the value of the 6-hydroxyhexanoate backbone in accessing biologically active molecules.

Linker Technology: In fields like drug delivery and proteomics, Terthis compound functions as a chemical linker. ambeed.commedchemexpress.com The hydroxyl group can be used to attach it to a molecule of interest, while the protected carboxyl group can be deprotected later to connect to another molecule or a surface. medchemexpress.combroadpharm.com

Below is a summary of the physical and chemical properties of Terthis compound.

| Property | Value | Source |

| CAS Number | 73839-20-0 | broadpharm.comscbt.comchemicalbook.comchemicalbook.comguidechem.com |

| Molecular Formula | C10H20O3 | broadpharm.comscbt.comchemicalbook.comguidechem.comnih.gov |

| Molecular Weight | 188.26 g/mol | scbt.commolnova.comchemicalbook.comguidechem.comnih.gov |

| Boiling Point | 246.8°C at 760 mmHg | guidechem.com |

| Density | 0.967 g/cm³ | guidechem.com |

| Flash Point | 90.8°C | guidechem.com |

| Refractive Index | 1.443 | guidechem.com |

Unaddressed Research Questions and Gaps in the Scientific Literature on Terthis compound

Despite its utility, the scientific literature on Terthis compound reveals several areas that remain underexplored. The existing body of research primarily focuses on its application as a synthetic tool, leaving other potential aspects of its chemistry and functionality open for investigation.

Exploration of Intrinsic Biological Activity: While polymers derived from related monomers show biocompatibility, there is a lack of research on the intrinsic biological or pharmacological activities of Terthis compound itself. Investigating its interactions with biological systems could reveal new, direct applications in biochemistry or medicine.

Advanced Catalytic Applications: The current literature emphasizes its role as an initiator or a building block. myskinrecipes.commolnova.com There is a gap in research exploring its potential as a ligand or co-catalyst in transition metal catalysis. The hydroxyl and carbonyl groups could potentially coordinate with metal centers, influencing the stereoselectivity or efficiency of catalytic transformations. Emerging research into the use of the ketone group in related compounds for asymmetric catalysis suggests this could be a fruitful avenue. vulcanchem.com

Development of Greener Synthetic Routes: The common synthesis of Terthis compound involves the reaction of ε-caprolactone with potassium tert-butoxide. chemicalbook.com While effective, exploring more sustainable and atom-economical synthetic methods, such as biocatalytic routes, remains an open challenge. Enzymatic synthesis is being explored for related compounds, nih.gov and applying these methods to Terthis compound could offer environmental and efficiency benefits.

Physicochemical Properties of its Polymers: Although it is used as an initiator for PCL and PVL, molnova.com detailed studies on the physicochemical properties (e.g., thermal stability, mechanical strength, degradation kinetics) of the resulting heterobifunctional polymers are not extensively documented. Such data would be crucial for tailoring these materials for specific high-performance applications.

Complex Polymer Architectures: The potential of the bifunctional polymers initiated by Terthis compound has not been fully realized. Further research could focus on using these polymers to create more complex architectures, such as star polymers, graft copolymers, or for surface modification of materials, expanding their utility beyond being simple linear chains.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIQFNWMMKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542071 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-20-0 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 6 Hydroxyhexanoate and Its Advanced Derivatives

Esterification Reactions Employing Tert-butyl Alcohol and Hydroxyhexanoic Acid Precursors

The synthesis of tert-butyl 6-hydroxyhexanoate (B1236181) can be achieved through the direct esterification of 6-hydroxyhexanoic acid with tert-butyl alcohol. This approach is a fundamental method for forming the ester linkage. Another route involves the ring-opening of ε-caprolactone with tert-butanol (B103910), often facilitated by a catalyst. chemicalbook.com

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a common method for producing esters. In the case of tert-butyl 6-hydroxyhexanoate, this typically involves reacting 6-hydroxyhexanoic acid with an excess of tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to drive the equilibrium towards the product side by removing water. The bulky nature of the tert-butyl group can introduce steric hindrance, which may necessitate longer reaction times or harsher conditions to achieve high yields. orgsyn.org

Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective under milder, non-acidic conditions and can be applied to a wide range of acids and alcohols. orgsyn.org However, the formation of dicyclohexylurea as a byproduct requires careful purification steps. orgsyn.org

| Catalyst System | Reactants | Conditions | Yield (%) |

| H₂SO₄ | 6-hydroxyhexanoic acid, Butanol | Reflux, 6-12 hours | 65-75 |

| Dicyclohexylcarbodiimide/4-dimethylaminopyridine | Carboxylic acids, Alcohols | Room Temperature | Varies with substrate |

This table provides a comparison of different esterification methods, including one relevant to a similar butyl ester. orgsyn.org

Enzyme-Catalyzed Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for the esterification of hydroxy acids. These biocatalysts can operate under mild conditions, often leading to higher purity products and avoiding the need for protecting groups. The enzyme-catalyzed synthesis of terthis compound would involve the reaction of 6-hydroxyhexanoic acid or its simple ester with tert-butyl alcohol in the presence of a suitable lipase (B570770).

One-pot lipase-catalyzed esterification of ε-caprolactone with a sugar derivative, followed by elongation with 6-hydroxyhexanoate monomer units, has been demonstrated. nih.gov This highlights the potential of enzymatic routes for creating functionalized oligomers. nih.gov The kinetics of such reactions can follow a Ping-Pong Bi-Bi mechanism. nih.gov

Novel Catalyst Systems for Selective Esterification

Research into novel catalyst systems aims to improve selectivity, efficiency, and sustainability. For esterification, solid acid catalysts, such as ion-exchange resins, offer advantages in terms of reusability and reduced environmental impact compared to homogeneous acid catalysts. chemra.com For instance, specific resin catalysts from the TREVERLYST™ CAT/RN100 and CAT/RN300 series have been developed for the esterification of fatty acids. chemra.com While not specifically documented for terthis compound, these types of catalysts represent a promising area for future development.

Functional Group Interconversions Leading to Terthis compound

An alternative synthetic strategy involves the formation of the tert-butyl ester first, followed by the introduction of the hydroxyl group through functional group interconversion.

Reduction Strategies for Oxo- or Carboxy-Substituted Hexanoates

A key precursor for this approach is tert-butyl 6-oxohexanoate (B1234620). The synthesis of this precursor can be achieved by the esterification of 6-oxohexanoic acid with tert-butanol. The subsequent reduction of the ketone functionality to a hydroxyl group yields terthis compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing ketones and aldehydes in the presence of esters. The reaction is typically carried out in an alcoholic solvent under controlled temperature conditions.

Enzymatic reduction presents a stereoselective alternative. Alcohol dehydrogenases, for example, have been used for the asymmetric reduction of related keto-esters, such as tert-butyl 6-chloro-3,5-dioxohexanoate, to the corresponding hydroxy-ester with high enantiomeric excess. researchgate.netnih.gov This approach is particularly valuable for the synthesis of chiral derivatives.

| Precursor | Reducing Agent/Catalyst | Product |

| tert-butyl 6-oxohexanoate | Sodium borohydride | terthis compound |

| tert-butyl 6-chloro-3,5-dioxohexanoate | Alcohol dehydrogenase (mutant) | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate |

This table illustrates reduction strategies for producing hydroxyhexanoates from their oxo-precursors. researchgate.netnih.gov

Selective Hydroxylation Methods Applied to Hexanoate (B1226103) Derivatives

Direct hydroxylation of a C-H bond in a hexanoate ester is a challenging but powerful synthetic tool. Recent advances in catalysis have enabled the selective oxidation of remote C-H bonds. For instance, iron and manganese-based catalysts have shown promise in the site-selective oxidation of methylenic sites in various substrates. acs.org

Cytochrome P450 monooxygenases are another class of enzymes capable of performing highly regioselective and stereoselective hydroxylations of fatty acids and their derivatives. uni-stuttgart.de While direct application to tert-butyl hexanoate to produce the 6-hydroxy derivative is not widely reported, the potential for engineering these enzymes for specific hydroxylation reactions is an active area of research. These enzymatic systems could provide a direct route from a simple hexanoate ester to the desired hydroxy-ester.

Enantioselective Synthesis of Chiral Analogues of Terthis compound

The creation of single-enantiomer chiral molecules is crucial in pharmaceutical development and material science, as the stereochemistry often dictates biological activity and material properties. researchgate.net For analogues of terthis compound, achieving high enantiopurity involves sophisticated techniques such as asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. Methods relevant to the formation of chiral hydroxyesters include asymmetric reductions of ketoesters and conjugate additions to unsaturated esters.

Enzymatic or microbial reductions of β-ketoesters are a prominent biocatalytic route to chiral β-hydroxyesters. scielo.br For instance, the asymmetric bioreduction of various β-ketoesters using whole cells of microorganisms like Kluyveromyces marxianus can produce β-hydroxyesters with very high enantiomeric excess (>99% ee) for certain substrates. scielo.br Similarly, chemical methods, such as the sodium borohydride reduction of tert-butyl 6-oxohexanoate, can yield (S)-terthis compound with high selectivity when performed under controlled conditions.

Another powerful strategy is the transition metal-catalyzed asymmetric conjugate addition. Research has demonstrated that rhodium complexes with chiral diene ligands can catalyze the 1,4-addition of arylboronic acids to unsaturated tert-butyl esters. organic-chemistry.org This method effectively creates diarylmethine stereocenters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates with high enantioselectivity (89-94% ee). organic-chemistry.org Furthermore, chiral phosphoric acids have been employed as Brønsted acid catalysts in the kinetic resolution of hydroxy tert-butyl esters through lactonization, providing access to enantioenriched molecules with multiple stereocenters. nih.gov

| Catalytic System | Substrate Type | Reaction Type | Selectivity (ee/de) | Reference |

|---|---|---|---|---|

| Kluyveromyces marxianus (whole cells) | β-Ketoesters | Asymmetric Bioreduction | >99% ee | scielo.br |

| Rh-diene complex | Unsaturated tert-butyl esters | Asymmetric Conjugate Addition | 89-94% ee | organic-chemistry.org |

| Chiral Phosphoric Acid | Hydroxy tert-butyl esters | Kinetic Resolution (Lactonization) | High (S-factors up to 29) | nih.gov |

| Acinetobacter sp. Ketoreductase | Ethyl/t-butyl 6-benzyloxy-3-oxohexanoate | Asymmetric Reduction | 99.4% ee | researchgate.net |

Chiral auxiliary-mediated synthesis is a classical and robust method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate. It then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

A widely used example is the Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide. sigmaaldrich.com This auxiliary can be condensed with aldehydes or ketones to form N-tert-butylsulfinyl imines. The sulfinyl group then acts as a powerful chiral director for the addition of various nucleophiles. harvard.educas.cn After the addition reaction, the auxiliary can be removed under mild acidic conditions to furnish chiral primary amines with high enantiopurity. harvard.edu These chiral amines are versatile building blocks that can be further transformed into other functionalities, providing an indirect route to chiral hydroxyesters.

Other specialized auxiliaries have been developed for specific transformations. For example, the chiral auxiliary N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine can be acylated and then undergo highly diastereoselective alkylation (≥94% de) to produce chiral 2-substituted derivatives. nih.gov Similarly, a chiral imidazolidinone auxiliary, derived from L-alanine, has been used for the diastereoselective alkylation of ester enolates and Michael additions, achieving excellent selectivities (diastereomeric ratios often >99:1). capes.gov.br

| Chiral Auxiliary | Reaction Type | Key Feature | Diastereoselectivity (de) | Reference |

|---|---|---|---|---|

| tert-Butanesulfinamide (Ellman's Auxiliary) | Nucleophilic addition to imines | Forms chiral amines | Often >90% de | sigmaaldrich.comharvard.edu |

| N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine | Alkylation of N-acyl derivatives | Forms chiral aldehydes/ketones | ≥94% de | nih.gov |

| tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate | Alkylation, Michael Addition | Forms chiral carboxylic acids/amino acids | 91 to >99% de | capes.gov.br |

Green Chemistry Approaches in the Synthesis of Terthis compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of terthis compound, this involves developing solvent-free systems and utilizing renewable starting materials to create a more sustainable production cycle.

Eliminating volatile organic solvents is a key goal in green chemistry as it reduces waste, hazards, and purification costs. Recent research has explored novel methods for esterification that operate without a solvent.

One such innovative approach is the use of electromagnetic milling for the synthesis of tert-butyl esters. rsc.org This method uses di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the source of the tert-butyl group and is conducted under solvent-free and base-free conditions. The reaction is facilitated by magnetized ferromagnetic rods within the mill, which activate the chemical bonds without the need for external heating. rsc.org This technique represents a sustainable and efficient alternative to traditional esterification methods, particularly for sensitive molecules, as it operates in a neutral environment. rsc.org

Replacing petroleum-based feedstocks with renewable resources is fundamental to a sustainable chemical industry. Terthis compound is structurally related to monomers used in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms. sci-hub.st

Research has focused on using various renewable feedstocks for the microbial production of PHAs that contain 6-hydroxyhexanoate (6HHx) units. Plant oils, such as palm oil, have been identified as excellent carbon sources for PHA biosynthesis. researchgate.net For example, a mutant strain of Wautersia eutropha (also known as Cupriavidus necator) harboring a specific PHA synthase gene can produce high levels of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] from palm kernel oil. researchgate.net

Lignocellulosic biomass, an abundant and non-food resource, also holds significant potential. uq.edu.au Processes are being developed to convert this biomass into volatile fatty acids or other simple carbon compounds that can be used as a feedstock for bacterial fermentation to produce PHAs. uq.edu.au Furthermore, synthesis gas (syngas), which can be produced from the pyrolysis of organic waste, is being explored as a feedstock for engineered bacteria like Rhodospirillum rubrum to produce medium-chain-length PHAs. asm.org These biological routes offer a pathway to monomers like 6-hydroxyhexanoate from completely renewable and waste-derived sources.

| Renewable Feedstock | Microorganism/Process | Product | Reference |

|---|---|---|---|

| Palm Kernel Oil | Wautersia eutropha (mutant) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) | researchgate.net |

| Lignocellulosic Biomass | Hydrothermal Liquefaction -> Microbial Fermentation | Polyhydroxyalkanoates (PHAs) | uq.edu.au |

| Organic Oils | PHA-producing bacteria | Polyhydroxyalkanoates (PHAs) | researchgate.net |

| Synthesis Gas (Syngas) | Engineered Rhodospirillum rubrum | Medium-chain-length PHAs | asm.org |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 6 Hydroxyhexanoate

Hydrolysis Kinetics and Mechanistic Pathways of the Ester Moiety

Hydrolysis of the ester function in tert-butyl 6-hydroxyhexanoate (B1236181) involves the cleavage of the ester bond to yield 6-hydroxyhexanoic acid and tert-butanol (B103910). The mechanism and rate of this reaction are highly dependent on the catalytic conditions—acidic, basic, or enzymatic.

The acid-catalyzed hydrolysis of tert-butyl esters, including tert-butyl 6-hydroxyhexanoate, typically proceeds through a different mechanism than that of simple primary or secondary alkyl esters. bham.ac.ukucoz.com Due to the ability of the tert-butyl group to form a relatively stable tertiary carbocation, the reaction follows the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) pathway. bham.ac.ukucoz.commdpi.com

The mechanism involves the following steps:

Protonation: The ester's carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. bham.ac.ukoup.com

Carbocation Formation: The key step is the unimolecular cleavage of the alkyl-oxygen bond (the bond between the oxygen and the tert-butyl group). bham.ac.ukresearchgate.net This is the rate-determining step and results in the formation of a stable tert-butyl carbocation and the carboxylic acid, in this case, 6-hydroxyhexanoic acid. oup.comcdnsciencepub.com

Deprotonation/Reaction of Carbocation: The tert-butyl carbocation is then neutralized, typically by reacting with water to form tert-butanol or by eliminating a proton to form isobutylene.

This AAL1 mechanism is distinct from the more common AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism seen in the hydrolysis of esters like methyl or ethyl acetate (B1210297), where a water molecule attacks the protonated carbonyl group in the rate-determining step. bham.ac.ukucoz.comcdnsciencepub.com The preference for the AAL1 pathway in tert-butyl esters is a direct consequence of the stability of the resulting tertiary carbocation. ucoz.com The reaction is reversible and can be driven to completion by using an excess of water. bham.ac.uk

Base-catalyzed hydrolysis, or saponification, of esters typically occurs via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. ucoz.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. bham.ac.uk

However, tert-butyl esters are famously resistant to base-catalyzed hydrolysis under standard aqueous conditions. arkat-usa.org This stability is attributed to the significant steric hindrance provided by the bulky tert-butyl group, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon. vulcanchem.com While methyl or ethyl esters are readily hydrolyzed by base, the tert-butyl variant remains stable, a property that makes the tert-butyl group a useful protecting group for carboxylic acids in multi-step syntheses. vulcanchem.comarkat-usa.org It is important to note that under specific, more forcing conditions, such as using unsolvated hydroxide ions in non-aqueous solvents, the hydrolysis of hindered esters can be achieved. arkat-usa.org Unlike acid-catalyzed hydrolysis, base-mediated hydrolysis is essentially irreversible because the final product is a non-electrophilic carboxylate salt. bham.ac.uk

Enzymatic hydrolysis offers a mild and often stereoselective alternative for cleaving the ester bond in terthis compound. Lipases are a class of enzymes commonly used for the hydrolysis of ester bonds. The degradation of polyesters with similar structures, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), has been studied using various enzymes, including lipases and specific PHB depolymerases. mdpi.comacs.orgnii.ac.jp

The mechanism of enzymatic hydrolysis involves the binding of the substrate to the enzyme's active site, where catalytic residues facilitate the cleavage of the ester linkage. The efficiency of enzymatic hydrolysis can be influenced by factors such as the chemical structure, crystallinity, and hydrophobicity of the substrate. mdpi.comnii.ac.jp For instance, the presence of the propyl side chain in the 3-hydroxyhexanoate (B1247844) units of PHBH polymers introduces steric hindrance that can affect the rate of enzymatic degradation. nii.ac.jp Enzymatic reactions are known for their ability to proceed under mild conditions and can retain the stereochemistry at chiral centers, which is critical for producing enantiopure compounds.

| Condition | Common Mechanism | Key Features | Relative Rate |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | AAL1 (Unimolecular) | Proceeds via a stable tert-butyl carbocation; involves alkyl-oxygen bond cleavage. bham.ac.ukucoz.com | Moderate to Fast |

| Base-Catalyzed (e.g., aq. NaOH) | BAC2 (Bimolecular) | Reaction is very slow or does not occur due to steric hindrance from the tert-butyl group. vulcanchem.comarkat-usa.org | Very Slow / Negligible |

| Enzymatic (e.g., Lipase) | Enzyme-Substrate Complex | Mild conditions, high selectivity, and potential for stereospecificity. mdpi.com Rate depends on the specific enzyme used. | Variable |

Transesterification Reactions and Mechanism Elucidation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For terthis compound, this can occur through reaction with an external alcohol (alcoholysis) or via reaction with another molecule of itself (intermolecular transesterification).

Alcoholysis is the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a new ester and a new alcohol. masterorganicchemistry.comucla.edu The reaction is an equilibrium process that can be driven toward the desired product by using the reactant alcohol as the solvent or by removing one of the products. masterorganicchemistry.comcsbsju.edu

Acid-Catalyzed Alcoholysis: The mechanism is similar to acid-catalyzed hydrolysis, involving protonation of the carbonyl and subsequent nucleophilic attack by the new alcohol. masterorganicchemistry.com

Base-Catalyzed Alcoholysis: This proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

The steric hindrance of the tert-butyl group plays a significant role, generally making transesterification reactions slower compared to those with less hindered esters. rsc.org However, the reaction is a key method for converting one ester into another. For example, reacting terthis compound with methanol (B129727) under acidic conditions would lead to the formation of methyl 6-hydroxyhexanoate and tert-butanol. The efficiency of the exchange process can be dependent on the structure of the alcohol used. journals.co.za

As a hydroxyester, terthis compound contains both the necessary functional groups—a nucleophilic hydroxyl group and an electrophilic ester group—to react with itself. csbsju.edulibretexts.org This intermolecular reaction involves the hydroxyl group of one molecule attacking the ester carbonyl of another molecule. csbsju.edu

This process leads to the formation of a dimer, which is a new, larger molecule that still possesses a free hydroxyl group on one end and a tert-butyl ester on the other. This dimer can then react further with other monomers or dimers, leading to the formation of trimers, oligomers, and ultimately, polyesters. csbsju.edulibretexts.org This type of condensation polymerization is fundamental to the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs). The reaction can be catalyzed by acids or bases, and the conditions can be controlled to favor either the formation of small oligomers or high molecular weight polymers. csbsju.eduekb.eg

| Reaction Type | Reactants | Catalyst | Primary Product(s) | Key Mechanistic Aspect |

|---|---|---|---|---|

| Alcoholysis | terthis compound + R-OH (e.g., Methanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Alkyl 6-hydroxyhexanoate + tert-butanol | Equilibrium process; can be driven by excess alcohol. masterorganicchemistry.com |

| Intermolecular Transesterification | Two molecules of terthis compound | Acid or Base | Dimer, Oligomers, Polyesters | The hydroxyl group of one molecule acts as the nucleophile attacking the ester of another. csbsju.edulibretexts.org |

Reactions Involving the Hydroxyl Functionality of Terthis compound

The primary hydroxyl group in terthis compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups through oxidation, etherification, and esterification. medchemexpress.commedchemexpress.eu

The primary alcohol of terthis compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. The presence of the bulky tert-butyl ester group generally does not interfere with these transformations.

Selective oxidation to the corresponding aldehyde, tert-butyl 6-oxohexanoate (B1234620) , can be achieved using modern, mild oxidation systems. A particularly effective method involves the use of a (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) or a copper salt complex with aerial oxygen. google.com This method is known for its high selectivity for primary alcohols, leaving the ester group intact.

Further oxidation to the carboxylic acid, adipic acid mono-tert-butyl ester , requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to convert the primary alcohol directly to a carboxylic acid. The characterization of these products is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the alcohol proton signal and the appearance of an aldehyde or carboxylic acid proton signal, and Infrared (IR) spectroscopy to observe the appearance of a new carbonyl stretch.

Table 1: Oxidation Reactions of Terthis compound

| Product Name | Reagent(s) | Reaction Conditions | Typical Yield | Reference |

| Tert-butyl 6-oxohexanoate | TEMPO, CuCl, Bipyridine, O₂ | Acetonitrile (B52724)/DCM | ~88% | google.com |

| Adipic acid mono-tert-butyl ester | Potassium Permanganate (KMnO₄) | Acidic or neutral conditions | Moderate |

Etherification of the hydroxyl group provides a pathway to introduce various alkyl or aryl groups, modifying the compound's physical and chemical properties. Standard etherification protocols, such as the Williamson ether synthesis, can be applied. This involves deprotonating the hydroxyl group with a base like sodium hydride (NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

For industrial applications, solid acid catalysts like the ion-exchange resin Amberlyst 15 have been shown to be effective in catalyzing the etherification of alcohols with alkenes or other alcohols, such as the reaction of glycerol (B35011) with tert-butyl alcohol. mdpi.com This approach offers advantages in terms of catalyst separation and reusability. The resulting ethers can be used as intermediates in the synthesis of more complex molecules.

Table 2: Representative Etherification Reactions

| Product Name | Reagent(s) | General Conditions | Reference |

| Tert-butyl 6-methoxyhexanoate | 1. NaH 2. Methyl Iodide (CH₃I) | Anhydrous THF | N/A |

| Tert-butyl 6-(benzyloxy)hexanoate | 1. NaH 2. Benzyl Bromide (BnBr) | Anhydrous THF | N/A |

| Tert-butyl 6-(tert-butoxy)hexanoate | Tert-butyl alcohol, Amberlyst 15 | 70°C | N/A |

The hydroxyl group can be readily esterified to produce a wide array of diester derivatives. This is commonly achieved by reacting terthis compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and proceed under mild conditions.

This derivatization strategy is particularly useful in the fragrance industry, where esterification of similar 6-hydroxyhexanoates with short-chain carboxylic acids (like acetic acid or isobutyric acid) yields compounds with desirable fruity and raspberry notes. google.com Furthermore, specialized esters, such as phosphocholine (B91661) esters, have been synthesized from terthis compound for use in immunological studies. google.com This highlights the versatility of the hydroxyl group as a handle for introducing diverse functionalities.

Table 3: Esterification of the Hydroxyl Group

| Product Name | Reagent(s) | Application/Significance | Reference |

| Tert-butyl 6-acetoxyhexanoate | Acetic Anhydride, Pyridine | Fragrance Ingredient | google.com |

| Tert-butyl 6-isobutyryloxyhexanoate | Isobutyryl Chloride, Triethylamine | Fragrance Ingredient | google.com |

| Tert-butyl 6-(O-phosphocholine)hydroxyhexanoate | 2-bromoethylphosphorodichloridate (multi-step) | Immunological Probe Synthesis | google.com |

Reactions Involving the Tert-butyl Ester Functionality for Selective Transformations

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal (deprotection) or its influence on the acidity of the alpha-protons allows for selective transformations at this end of the molecule.

The selective cleavage of the tert-butyl ester in the presence of the hydroxyl group is a critical transformation. The bulky tert-butyl group allows for deprotection under acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate. medchemexpress.commedchemexpress.comlookchem.com However, harsh acidic conditions can be incompatible with other sensitive functional groups.

Several mild and selective methods have been developed:

Ytterbium triflate (Yb(OTf)₃): This Lewis acid catalyst effectively cleaves tert-butyl esters in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.inresearchgate.net It shows excellent selectivity for tert-butyl esters over other ester types like methyl or benzyl esters. niscpr.res.in

Zinc bromide (ZnBr₂): In dichloromethane (B109758) (DCM), ZnBr₂ can chemoselectively hydrolyze tert-butyl esters. However, its efficacy can be inhibited by Lewis basic functional groups like alcohols, which may coordinate to the Lewis acidic zinc center. researchgate.net

Aqueous Phosphoric Acid (H₃PO₄): This provides an environmentally benign method for deprotecting tert-butyl esters and is tolerant of many other functional groups. organic-chemistry.org

Silica (B1680970) Gel: Refluxing in toluene (B28343) with silica gel has been reported as a mild method for cleaving tert-butyl esters, though selectivity over other acid-labile groups like tert-butyl ethers can be variable. lookchem.com

Table 4: Selective Deprotection Methods for the Tert-butyl Ester

| Reagent(s) | Solvent | Conditions | Selectivity Notes | Reference |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Selective over methyl, benzyl, allyl esters. Not selective over t-butyl ethers. | niscpr.res.inresearchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Reaction can be inhibited by alcohols. | researchgate.net |

| Aqueous Phosphoric Acid | N/A | Mild | Tolerates CBZ carbamates, benzyl esters, TBDMS ethers. | organic-chemistry.org |

| Silica Gel (SiO₂) | Toluene | Reflux | Variable selectivity over t-butyl ethers. | lookchem.com |

The hydrogens on the carbon atom alpha to the ester carbonyl group (the C2 position) are weakly acidic (pKa ≈ 25) due to the electron-withdrawing effect of the carbonyl group. uomosul.edu.iq Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), can deprotonate this position to form a resonance-stabilized carbanion, known as an ester enolate. uomosul.edu.iqmdpi.com

This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions:

α-Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl chain at the alpha-carbon.

Iridium-Catalyzed α-Alkylation: A modern, greener approach involves the iridium-catalyzed α-alkylation of esters using primary alcohols as the alkylating agent. This "hydrogen-borrowing" strategy avoids the use of stoichiometric strong bases and alkyl halides. mdpi.com

Claisen Condensation: The enolate can attack the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. This is a classic reaction for building larger carbon skeletons. siue.edu

These reactions provide a powerful tool for elaborating the carbon chain of terthis compound, enabling the synthesis of complex substituted derivatives.

Table 5: Reactions at the Alpha-Carbon

| Reaction Type | Reagents | Product Type | Mechanism | Reference |

| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Substituted Ester | Enolate Formation, Sₙ2 Attack | mdpi.com |

| Iridium-Catalyzed Alkylation | Primary Alcohol (R-CH₂OH), Ir-catalyst, Base | α-Substituted Ester | Hydrogen Autotransfer | mdpi.com |

| Claisen Condensation | 1. NaOEt 2. Second ester molecule | β-Keto Ester | Enolate Formation, Nucleophilic Acyl Substitution | siue.edu |

Thermal Degradation Pathways and Stability Studies of Terthis compound

The thermal stability of terthis compound is dictated by the two primary functional groups present in its structure: the tert-butyl ester and the terminal hydroxyl group. The tert-butyl ester group is known to be susceptible to thermal elimination, while the hydroxyl group can participate in various dehydration and rearrangement reactions at elevated temperatures.

Direct experimental data on the pyrolysis of isolated terthis compound is scarce. However, analysis of related compounds provides a strong indication of the likely products. The pyrolysis of poly(ε-caprolactone), a polyester (B1180765) composed of repeating 6-hydroxyhexanoate units, has been studied and reveals the initial degradation products of the 6-hydroxyhexanoic acid moiety. nih.govresearchgate.net The primary products identified from the initial thermal degradation of poly(ε-caprolactone) via ester pyrolysis are water, carbon dioxide, and 5-hexenoic acid. nih.govresearchgate.net

Based on the known reactivity of tert-butyl esters, the initial pyrolysis of terthis compound is expected to yield isobutene and 6-hydroxyhexanoic acid. The subsequent degradation of 6-hydroxyhexanoic acid would then follow pathways similar to those observed for poly(ε-caprolactone).

A representative table of potential pyrolysis products and their significance is presented below.

| Product Name | Chemical Formula | Significance in Degradation Pathway |

| Isobutene | C4H8 | Primary product from the elimination of the tert-butyl group. |

| 6-Hydroxyhexanoic Acid | C6H12O3 | Primary product from the cleavage of the ester bond. |

| 5-Hexenoic Acid | C6H10O2 | Formed from the dehydration of 6-hydroxyhexanoic acid. nih.gov |

| Water | H2O | A common product of dehydration reactions involving the hydroxyl group. nih.gov |

| Carbon Dioxide | CO2 | Can be formed through decarboxylation of the carboxylic acid. nih.gov |

| ε-Caprolactone | C6H10O2 | Potential product from intramolecular cyclization (unzipping depolymerization) of 6-hydroxyhexanoic acid. nih.gov |

The thermal decomposition of terthis compound is anticipated to proceed through a multi-step mechanism, initiated by the characteristic elimination reaction of the tert-butyl ester.

The primary and most well-documented thermal decomposition pathway for tert-butyl esters is a unimolecular elimination reaction (Ei) that occurs through a concerted, six-membered cyclic transition state. In this step, a beta-hydrogen from one of the methyl groups of the tert-butyl moiety is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond. This concerted mechanism results in the formation of isobutene and the corresponding carboxylic acid, in this case, 6-hydroxyhexanoic acid. This type of reaction is common in the gas-phase pyrolysis of esters.

Following the initial formation of 6-hydroxyhexanoic acid, several subsequent degradation pathways are possible at elevated temperatures, drawing parallels with the thermal degradation of other hydroxy acids and their polyesters like poly(ε-caprolactone). nih.govresearchgate.net These pathways include:

Intramolecular Dehydration: The terminal hydroxyl group can react with the carboxylic acid group, leading to the elimination of a water molecule and the formation of the cyclic ester, ε-caprolactone. This is essentially an intramolecular esterification or lactonization.

Intermolecular Dehydration: Two molecules of 6-hydroxyhexanoic acid can react to form a linear ester dimer and a molecule of water. This process can continue to form longer oligomers.

Dehydration to an Unsaturated Acid: Elimination of a water molecule involving the hydroxyl group and a hydrogen atom from the adjacent carbon (C5) can lead to the formation of 5-hexenoic acid. nih.gov

Decarboxylation: At higher temperatures, the carboxylic acid group of 6-hydroxyhexanoic acid or its degradation products can decompose to release carbon dioxide. nih.gov

Applications of Tert Butyl 6 Hydroxyhexanoate As a Reagent and Building Block in Chemical Synthesis Research

Precursor in Polymer Chemistry Research

The dual functionality of tert-butyl 6-hydroxyhexanoate (B1236181) makes it a valuable precursor in the field of polymer science, where it can be incorporated into polymer chains as either a monomer or used to initiate polymerization.

Tert-butyl 6-hydroxyhexanoate serves as a monomer for the synthesis of polyesters and polyhydroxyalkanoates (PHAs), which are often biodegradable and have potential applications in biomedical devices and packaging. The presence of both a hydroxyl and an ester group allows it to participate in condensation reactions to form long polymer chains.

Its structure is closely related to ε-caprolactone, a seven-membered cyclic ester that is extensively used in ring-opening polymerization (ROP) to produce polycaprolactone (B3415563) (PCL). uliege.begantrade.com PCL is a well-studied aliphatic polyester (B1180765) known for its biodegradability, biocompatibility, and miscibility with other polymers. researchgate.net The ring-opening polymerization of ε-caprolactone is a common and efficient method for producing PCL with controlled molecular weights and architectures. gantrade.comresearchgate.net While direct polycondensation of hydroxy acids like 6-hydroxyhexanoic acid or its esters is an alternative route to polyesters, ROP of the corresponding lactone is often preferred due to higher achievable molecular weights and better reaction control. gantrade.com The study of monomers like terthis compound contributes to the understanding of structure-property relationships in these biodegradable polyesters. rsc.org

Table 1: Research on Polyesters from 6-Hydroxyhexanoate and Related Monomers

| Monomer | Polymerization Method | Resulting Polymer | Key Research Finding |

|---|---|---|---|

| ε-Caprolactone | Ring-Opening Polymerization (ROP) | Polycaprolactone (PCL) | A versatile method to produce biocompatible and biodegradable polyesters with tunable properties. uliege.begantrade.com |

| 6-Hydroxyhexanoate derivatives | Polycondensation | Polyesters / Polyhydroxyalkanoates (PHAs) | The bifunctional nature allows for the formation of polymer chains for biodegradable materials. |

In the realm of controlled polymerization, terthis compound has been utilized as an initiator due to its reactive hydroxyl group. Research has shown its specific application in the metal-free ring-opening polymerization (ROP) of ε-caprolactone. mdpi.com

In one synthetic strategy, terthis compound was used to initiate the polymerization of ε-caprolactone in the presence of diphenyl phosphate (B84403) (DPP) as an organocatalyst. This approach yielded linear polycaprolactone with a tert-butoxycarbonyl group at one end (the α-terminus) and a hydroxyl group at the other (the ω-terminus). mdpi.com This method is significant as it allows for the synthesis of well-defined polymers with specific, reactive end-groups, which are crucial for creating more complex macromolecular structures like block copolymers. researchgate.net The resulting telechelic polymer can be used in subsequent reactions; for example, the terminal hydroxyl group can be further functionalized for chain extension or conjugation. mdpi.com

Table 2: Terthis compound as a Polymerization Initiator

| Polymerization Technique | Monomer | Catalyst | Resulting Polymer Structure | Significance in Research |

|---|

Intermediate in the Synthesis of Complex Organic Molecules

The defined structure of terthis compound, with its protected carboxyl group and reactive hydroxyl group, makes it a useful intermediate building block for constructing more complex organic molecules, including natural products and pharmaceutical agents.

While direct application of terthis compound in published total synthesis schemes is not widespread, structurally similar building blocks are employed. For instance, the synthesis of the marine natural product malevamide D involved the use of a tert-butyl β-hydroxyhexanoate derivative. beilstein-journals.org In this synthesis, an aldol (B89426) addition between a lithium enolate of tert-butyl acetate (B1210297) and an aldehyde derived from Cbz-valine produced the key β-hydroxy ester intermediate. beilstein-journals.org This highlights the utility of hydroxyhexanoate esters with tert-butyl protection in creating stereochemically complex fragments that are later incorporated into the final natural product structure. The principle of using such a bifunctional scaffold is a common strategy in the modular assembly of complex molecules.

A significant area of research involving terthis compound and its close derivatives is in the synthesis of pharmaceutical intermediates, particularly for the class of cholesterol-lowering drugs known as statins. The side chains of widely used statins like atorvastatin (B1662188) and rosuvastatin (B1679574) often feature a dihydroxy hexanoate (B1226103) or related structure. researchgate.net

Research has demonstrated that tert-butyl 6-oxohexanoate (B1234620), the oxidized counterpart to terthis compound, is a key precursor. This keto-ester can be stereoselectively reduced to produce chiral syn-dihydroxyhexanoate intermediates, which are crucial for the efficacy of the final drug. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a vital intermediate for the atorvastatin side chain. google.commdpi.com The synthesis often starts from a precursor like tert-butyl 6-oxohexanoate or its derivatives, and involves enzymatic or chemical reduction steps to install the correct stereochemistry at the hydroxyl groups. mdpi.com The tert-butyl ester serves as a protecting group throughout these transformations.

Table 3: Research on Pharmaceutical Intermediates Related to Terthis compound

| Precursor/Intermediate | Target Drug Class | Synthetic Transformation | Research Significance |

|---|---|---|---|

| tert-Butyl 6-oxohexanoate | Statins (e.g., Atorvastatin) | Enzymatic or chemical reduction | Forms key chiral diol side-chain necessary for HMG-CoA reductase inhibitors. researchgate.net |

| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Statins (Atorvastatin) | Multi-step synthesis | Serves as an important chiral building block for the atorvastatin side chain. google.commdpi.com |

Role in Catalyst Development and Ligand Design Research

In the field of catalysis, new catalysts and ligands are often evaluated by testing their performance in well-established chemical reactions. The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a benchmark reaction for assessing the efficacy of new catalysts, particularly those based on metals like aluminum, magnesium, and ruthenium. researchgate.netmdpi.comrsc.org

The bifunctional nature of terthis compound makes it relevant to this area of research. As an initiator, it can be used to probe the mechanism and control of polymerizations driven by newly developed catalysts. mdpi.com For example, understanding how an initiator like terthis compound interacts with a catalyst system provides insight into the initiation step of the polymerization, which is critical for controlling the final polymer's molecular weight and structure. mdpi.com Furthermore, the design of ligands for metal catalysts is crucial for achieving high activity and selectivity. uniroma1.itpsu.edursc.org While terthis compound may not be a direct component of the ligand itself, its use as a substrate or initiator in test reactions helps researchers to refine catalyst and ligand designs for producing specialized polymers with high precision.

Precursor for Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this. Chiral ligands are crucial components of these catalysts, as they create a chiral environment around the metal center, influencing the enantioselectivity of the transformation.

Molecules that possess multiple functional groups and a flexible carbon chain, such as terthis compound, are potential starting materials for the synthesis of novel chiral ligands. The hydroxyl group can be used as a handle to introduce chiral moieties or to coordinate to a metal center. The protected carboxyl group allows for other chemical modifications to be performed on the molecule before its deprotection and subsequent use in building a larger ligand scaffold.

Component in Organocatalyst Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. These catalysts often rely on specific functional groups to activate substrates and control stereochemistry.

Terthis compound possesses functional groups—a hydroxyl group and an ester—that could potentially participate in organocatalytic cycles, for instance, through hydrogen bonding interactions. However, based on available research, there are no documented instances of terthis compound being a core component of an organocatalyst system.

It is worth noting a study where terthis compound was used as an initiator in the ring-opening polymerization of ε-caprolactone, a reaction catalyzed by the organocatalyst diphenyl phosphate. mdpi.com In this case, the hydroxyl group of terthis compound initiates the polymerization, but the molecule itself is not part of the catalytic system. mdpi.com

Table 1: Role of Terthis compound in Organocatalyzed Polymerization

| Reaction | Role of Terthis compound | Catalyst | Product | Reference |

| Ring-Opening Polymerization of ε-caprolactone | Initiator | Diphenyl phosphate | Linear Poly(ε-caprolactone) with a tert-butoxycarbonyl end-group | mdpi.com |

Application in Material Science Research and Functional Materials

The bifunctional nature of terthis compound also lends itself to applications in material science, where the controlled arrangement of molecules and the chemical functionality of surfaces are of paramount importance.

Component in Self-Assembled Systems

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are of great interest for modifying the properties of surfaces, such as wettability, adhesion, and biocompatibility. The formation of stable and well-ordered SAMs is often dependent on the intermolecular interactions between the constituent molecules, such as van der Waals forces between long alkyl chains.

Long-chain hydroxy acids and their derivatives are known to form self-assembled systems. The terminal hydroxyl group can interact with the substrate or with other molecules, while the alkyl chain contributes to the ordering of the monolayer. The presence of a bulky tert-butyl group can also influence the packing and stability of such assemblies.

Despite the theoretical potential for terthis compound to form self-assembled monolayers on suitable substrates, there is a lack of specific research studies in the scientific literature that have investigated or reported on the self-assembly of this particular compound.

Modifier for Surface Chemistry Studies

The chemical modification of surfaces is crucial for creating functional materials with tailored properties. The hydroxyl group of terthis compound can be used to graft the molecule onto surfaces that have complementary reactive groups, thereby altering the surface chemistry. The exposed tert-butyl ester end of the molecule would then dictate the new surface properties, such as hydrophobicity.

Research has been conducted on the use of a structurally related compound, tert-butylperoxy-6-hydroxyhexanoate, to create functional surface-active monomers. researchgate.net In these studies, the hydroxyl group is derivatized to introduce polymerizable moieties, and the resulting monomers are used to create polymers that can modify surface properties. researchgate.net This suggests that terthis compound could be a useful platform for similar surface modification strategies.

However, direct research findings detailing the use of terthis compound itself as a surface modifier in surface chemistry studies are not prevalent in the current body of scientific literature. While the principles of surface modification using long-chain alkyl esters are well-established, specific data and detailed research findings for this compound are not available.

Advanced Analytical Methodologies for Research on Tert Butyl 6 Hydroxyhexanoate

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, which is a critical step in assessing the purity of tert-butyl 6-hydroxyhexanoate (B1236181) and analyzing the composition of complex reaction matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds. bibliotekanauki.pl In the context of tert-butyl 6-hydroxyhexanoate research, GC-MS is used to assess purity by detecting volatile impurities, such as residual solvents (e.g., THF, Dichloromethane) or volatile byproducts. google.comsigmaaldrich.com

A common byproduct that can be monitored is tert-butanol (B103910), which can form from the hydrolysis of the ester group. Headspace GC-MS is a particularly useful variation for detecting highly volatile impurities. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system, allowing for the sensitive detection of volatile organic compounds. bibliotekanauki.pl The retention time in the GC column provides one level of identification, which is then confirmed by the mass spectrum of the eluting compound. mdpi.comnih.gov

Table 5: Potential Volatile Compounds in a Reaction Mixture Analyzed by GC-MS

| Compound | Potential Origin | Boiling Point (°C) | Significance |

|---|---|---|---|

| Tert-butanol | Hydrolysis of ester; unreacted starting material | 82.4 | Indicates product degradation or incomplete reaction. |

| Tetrahydrofuran (THF) | Reaction solvent | 66 | Residual solvent impurity. |

| Dichloromethane (B109758) | Reaction or extraction solvent | 39.6 | Residual solvent impurity. |

| Hexane | Extraction or purification solvent | 69 | Residual solvent impurity. |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Non-Volatile Product Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of reactions involving terthis compound and for separating non-volatile products. Its high resolution and sensitivity allow for the precise quantification of reactants, intermediates, and products, providing crucial kinetic and mechanistic data.

In synthetic procedures, such as the esterification of 6-hydroxyhexanoic acid with tert-butanol, HPLC can be used to track the consumption of the starting materials and the formation of terthis compound. By periodically injecting small aliquots of the reaction mixture into the HPLC system, researchers can generate a reaction profile, plotting concentration versus time. This information is vital for optimizing reaction conditions, including temperature, catalyst loading, and reaction time, to maximize yield and purity.

Furthermore, HPLC is essential for the analysis and purification of non-volatile products derived from terthis compound. For instance, in enzymatic or acidic hydrolysis reactions that cleave the tert-butyl ester to yield 6-hydroxyhexanoic acid, HPLC can separate the desired acid from the unreacted ester and other byproducts. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving optimal separation. A typical mobile phase for analyzing terthis compound and its derivatives might consist of a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape and prevent hydrolysis during analysis. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Terthis compound Reactions

| Parameter | Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution for separating compounds with varying polarities. |

| Gradient | 5% to 95% B over 20 minutes | To elute both polar (e.g., 6-hydroxyhexanoic acid) and non-polar (e.g., terthis compound) compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC. |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | Detection of the ester and acid (UV) or non-chromophoric compounds (ELSD). researchgate.net |

| Column Temp. | 30-40 °C | To ensure reproducibility and efficiency. researchgate.net |

The data obtained from HPLC analysis is not only qualitative (identifying the presence of compounds) but also quantitative. By creating calibration curves with standards of known concentration, the exact amount of terthis compound and related compounds in a sample can be determined with high accuracy and precision. researchgate.net This quantitative data is fundamental for calculating reaction yields, conversion rates, and the purity of the final product.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC, such as faster analysis times and reduced organic solvent consumption. chiraltech.comsci-hub.se This makes it particularly valuable in the context of terthis compound research, especially when dealing with the synthesis or analysis of its enantiomers, such as (R)- and (S)-terthis compound.

The principle of SFC involves using a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. sci-hub.se The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. chromatographyonline.com For chiral applications, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds. fagg.be

In the chiral separation of terthis compound enantiomers, the compound would be injected into the SFC system equipped with a suitable chiral column. A small amount of a polar organic solvent, known as a modifier (e.g., methanol (B129727) or ethanol), is typically added to the CO2 mobile phase to enhance solubility and improve peak shape. chromatographyonline.com The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of enantiomeric excess (ee).

Table 2: Representative SFC Conditions for Chiral Separation

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To enable enantiomeric recognition and separation. |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., 5-40% Methanol) | CO2 provides low viscosity for fast analysis; modifier adjusts solvent strength. chromatographyonline.com |

| Flow Rate | 2-5 mL/min | Higher flow rates are possible due to the properties of supercritical fluids. chromatographyonline.com |

| Back Pressure | 100-200 bar | To maintain the CO2 in a supercritical state. |

| Temperature | 35-50 °C | To control the density and solvating power of the mobile phase. |

| Detector | UV or Mass Spectrometry (MS) | For detection and quantification of the separated enantiomers. |

The application of SFC is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. For example, in the enantioselective reduction of a ketone precursor to form a specific enantiomer of terthis compound, SFC would be the method of choice to rapidly assess the success of the reaction and quantify the enantiomeric purity of the product. The speed of SFC makes it highly suitable for high-throughput screening of catalysts and reaction conditions for asymmetric transformations. nsf.gov

X-ray Crystallography in the Structural Characterization of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While terthis compound itself is an oil at room temperature, its derivatives can often be crystallized, and their analysis by X-ray diffraction provides unambiguous proof of their structure, including stereochemistry. bldpharm.com

For this technique to be applied, a suitable single crystal of a derivative of terthis compound must first be prepared. This can be achieved through various chemical modifications. For example, the hydroxyl group could be reacted to form a solid ester or urethane (B1682113) derivative. The key is to introduce functionalities that promote the formation of a well-ordered crystal lattice.

In the context of terthis compound research, X-ray crystallography would be invaluable for:

Absolute Stereochemistry Confirmation: For a chiral derivative, X-ray crystallography can unequivocally determine its absolute configuration (R or S), which is crucial in pharmaceutical and biological studies.

Structural Verification: It provides ultimate confirmation of the molecular structure of a novel derivative, complementing data from spectroscopic methods like NMR and MS.

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

While the requirement for a high-quality single crystal can be a limitation, the unparalleled detail provided by X-ray crystallography makes it a vital tool for the structural elucidation of new crystalline materials derived from terthis compound. nih.gov

Hyphenated Techniques for Comprehensive Research Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures, offering both separation and structural identification in a single experiment.

GC-FTIR Applications for Gas-Phase Product Characterization

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a hyphenated technique that separates volatile compounds using GC and identifies them based on their infrared absorption spectra. This method is particularly useful for characterizing volatile byproducts or degradation products that may arise during reactions involving terthis compound, especially at elevated temperatures.

In a GC-FTIR experiment, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it passes through a heated flow cell (a "light pipe") in the FTIR spectrometer. An infrared spectrum of the gas-phase compound is recorded "on the fly." spectra-analysis.com

The resulting IR spectrum provides a molecular fingerprint, showing characteristic absorption bands corresponding to the functional groups present in the molecule. For instance, the analysis of a reaction mixture could reveal the presence of volatile esters, alcohols, or alkenes, identified by their characteristic C=O, O-H, and C=C stretching vibrations, respectively. researchgate.net

GC-FTIR is particularly advantageous for distinguishing between isomers that might have very similar mass spectra but different IR spectra. spectra-analysis.com For example, it could differentiate between positional isomers or geometric isomers of degradation products. The data obtained can be compared against spectral libraries for rapid identification. spectra-analysis.com

LC-NMR Coupled Systems for Online Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful hyphenated techniques for the analysis of complex mixtures, directly coupling the separation power of HPLC with the definitive structure elucidation capabilities of NMR. mdpi.com This technique allows for the acquisition of detailed NMR spectra of individual components in a mixture as they elute from the LC column, eliminating the need for tedious offline isolation.

In an LC-NMR setup, the outlet of the HPLC column is connected directly to a flow-through NMR probe. mdpi.com As a peak of interest elutes, the flow can be stopped (stop-flow mode), and detailed one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) can be acquired for that specific compound. This provides unambiguous structural information, including connectivity and stereochemistry, without isolating the analyte. mdpi.com

For research on terthis compound, LC-NMR could be applied to:

Identify unknown impurities or byproducts formed during synthesis.

Characterize metabolites of terthis compound in biological systems.

Analyze complex reaction mixtures where multiple products are formed, providing structural information for each separated component.

A typical workflow involves an initial HPLC-UV or HPLC-MS run to identify the retention times of the compounds of interest. The LC-NMR experiment is then performed, focusing on acquiring spectra at those specific retention times. The use of deuterated solvents in the mobile phase is often necessary to avoid overwhelming solvent signals in the ¹H NMR spectrum. mdpi.com

Lack of Specific Theoretical and Computational Research on Terthis compound

Searches for quantum chemical calculations, including DFT studies on the molecular geometry and conformation or ab initio calculations of reaction pathways for terthis compound, did not yield any dedicated studies. Similarly, investigations into molecular dynamics simulations to analyze solvent effects or intermolecular interactions, such as hydrogen bonding, specific to this compound were not found. Furthermore, there is no available research on docking studies of terthis compound with biological receptors.

While terthis compound is mentioned in chemical literature, it is typically in the context of its synthesis or its use as a linker or intermediate in the creation of more complex molecules. For instance, it has been cited as a component in the synthesis of prodrugs, where molecular dynamics simulations were performed on the final, much larger, drug-receptor complex rather than on the isolated linker itself.

General computational studies on related structures, such as other aliphatic esters or molecules with tert-butyl groups, exist and provide a framework for how such an analysis could be conducted. These studies explore conformational preferences, electronic properties, and non-covalent interactions that would be relevant to terthis compound. However, without specific research on the target molecule, any discussion would be purely hypothetical and fall outside the strict scope of providing detailed, existing research findings for this specific compound.

Due to this lack of specific published research, it is not possible to provide a thorough and scientifically accurate article detailing the theoretical and computational chemistry of terthis compound as per the requested outline. The necessary experimental or computational data to populate the sections on quantum chemical calculations, molecular dynamics, and docking studies are not available in the current body of scientific literature.

Theoretical and Computational Chemistry Studies of Tert Butyl 6 Hydroxyhexanoate

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.org These models are fundamental in predictive chemistry, allowing for the estimation of a substance's behavior, such as reactivity, toxicity, or bioavailability, based on descriptors derived from its molecular structure. researchgate.netresearchwithrowan.com

While specific QSAR or QSPR studies focusing exclusively on tert-butyl 6-hydroxyhexanoate (B1236181) are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its structure-reactivity correlations. Such a study would involve calculating a series of molecular descriptors for tert-butyl 6-hydroxyhexanoate and its structural analogues and then correlating these descriptors with experimentally determined reactivity data.

Principles of QSAR/QSPR Modeling

A QSAR/QSPR study typically involves the following steps:

Data Set Selection: A series of structurally related compounds, including terthis compound, would be selected. For each compound, a specific biological activity or property (e.g., rate of ester hydrolysis, binding affinity to a receptor, or a physical property like boiling point) would be experimentally measured. nih.gov

Molecular Descriptor Calculation: For each molecule in the series, a variety of numerical descriptors that quantify different aspects of its molecular structure are calculated. nih.gov These can be broadly categorized as:

Constitutional (1D/2D): Based on the chemical formula and connectivity, such as molecular weight, atom counts, and topological indices. drugdesign.orghufocw.org

Geometrical (3D): Derived from the three-dimensional structure of the molecule, including molecular surface area and volume. hufocw.org

Electronic: Describing the electronic properties, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing chemical reactivity. ucsb.edu

Physicochemical: Properties like the logarithm of the partition coefficient (logP), which describes hydrophobicity.